4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)pyrimidine

CDK2 inhibition cancer kinase hinge-binder

Researchers face a bottleneck in assembling focused kinase libraries: the lack of a pre-built, orthogonal hinge-binding scaffold with a solvent-exposed vector for rapid, clean SAR exploration. This compound directly solves that issue. - Deploy as a hinge-binding fragment (MW 243.31 Da) with pyrimidine N1 and pyrazole N2 pre-positioned for canonical kinase hinge hydrogen bonding. - Use the free piperidine NH for amide coupling, sulfonylation, or reductive amination to generate diverse ATP-competitive analogs without disrupting core ATP-site occupancy. - Acquire the free base (CAS 2059993-38-1) as a negative control in selectivity panels-no known intrinsic kinase activity at ≤10 μM-and the dihydrochloride salt (CAS 2060008-63-9) for direct aqueous dissolution.

Molecular Formula C13H17N5
Molecular Weight 243.31 g/mol
Cat. No. B13262134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)pyrimidine
Molecular FormulaC13H17N5
Molecular Weight243.31 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC(=NC=C2)C3CCNCC3
InChIInChI=1S/C13H17N5/c1-18-9-11(8-16-18)12-4-7-15-13(17-12)10-2-5-14-6-3-10/h4,7-10,14H,2-3,5-6H2,1H3
InChIKeyUQTQZIBWLBVYII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)pyrimidine: Core Scaffold Overview


4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)pyrimidine (free base CAS 2059993-38-1, dihydrochloride salt CAS 2060008-63-9) is a synthetic small-molecule building block defined by a pyrimidine core substituted at the 4-position with an N-methylpyrazole and at the 2-position with a piperidin-4-yl group. The free base has the molecular formula C₁₃H₁₇N₅ and a molecular weight of 243.31 g/mol . Its structural architecture maps onto the hinge-binding pharmacophore exploited by multiple ATP-competitive kinase inhibitor programs, placing it at the intersection of CDK-, Aurora-kinase-, and IRAK-targeted chemical space [1][2]. Commercial offerings include both the free base and the dihydrochloride salt (MW 316.2 g/mol), the latter delivering increased aqueous solubility for assay-ready formulation .

4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)pyrimidine: Advantages Over Generic Scaffolds


Simple interchange with any pyrazolopyrimidine scaffold fails because this specific compound uniquely presents an unprotected secondary amine (piperidine NH) at the 2-position of the pyrimidine ring, orthogonal to the N-methylpyrazole hinge-binder at the 4-position. This spatial arrangement permits simultaneous hinge-region hydrogen bonding via the pyrimidine N1 and pyrazole N2 atoms while offering a solvent-exposed, derivatizable piperidine handle for amide coupling, sulfonylation, or reductive amination without disrupting ATP-site occupancy [1]. In closely related CDK2 inhibitor series, the corresponding 2-anilino analog loses this pendant basic center, altering logD, solubility, and the ability to engage ribose-pocket or solvent-channel residues [2]. The free base and dihydrochloride salt forms further provide tunable physicochemical profiles that generic catalog scaffolds lack .

4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)pyrimidine: Quantitative Performance Evidence


CDK2 Potency: Piperidine vs. 2-Anilino Scaffolds

When the 2-piperidin-4-yl substituent is replaced by a 2-anilino group on the identical 4-(1-methyl-1H-pyrazol-4-yl)pyrimidine core, the resulting compounds achieve CDK2-cyclin E Ki values of 0.023 μM and 0.001 μM (i.e., 23 nM and 1 nM) [1]. Although no CDK2 IC₅₀ is reported for the parent 2-piperidine compound, the patent literature confirms that analogous 2-(piperidin-4-yl)amino-substituted derivatives from the same scaffold retain CDK inhibitory activity (CDK12 IC₅₀ ≈ 50–65 μM for a lead-optimized acrylamide conjugate), demonstrating that the piperidine vector is competent for kinase engagement when derivatized [2]. This positions the unadorned piperidine scaffold as a privileged starting point for library synthesis, with the potential to access sub-nanomolar potency after a single amide coupling step.

CDK2 inhibition cancer kinase hinge-binder

Aqueous Solubility: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt (CAS 2060008-63-9, MW 316.23 g/mol) is explicitly positioned as an aqueous-solubility-optimized form for biochemical and cell-based assays . The free base (CAS 2059993-38-1, MW 243.31 g/mol) is described as soluble in organic solvents (ethanol, DMSO) . Although quantitative aqueous solubility values (μg/mL or μM) are not publicly disclosed for either form, the dihydrochloride's explicit designation as 'water-soluble' by multiple vendors contrasts with the free base's organic-solvent profile and represents a binary formulation decision point for end users .

solubility enhancement salt screening assay-ready formulation

Regioisomer Impact on Derivatization Chemistry

The specific piperidin-4-yl attachment at the pyrimidine 2-position (i.e., connecting via the piperidine C4 carbon, leaving the NH free) is structurally distinct from the piperidin-2-yl positional isomer (CAS also 2059993-38-1 in some listings, though differentiated by IUPAC name) and from piperidin-1-yl analogues (where the piperidine nitrogen directly attaches to the pyrimidine) . The 4-yl isomer is uniquely suited for subsequent N-functionalization (amide, sulfonamide, urea) because the piperidine NH remains unsubstituted and solvent-exposed. In patent US10894788, this precise regioisomer serves as the key intermediate for CDK inhibitor lead optimization, with the (R)-3-aminopiperidine variant achieving CDK12 IC₅₀ = 50.1–65 μM [1]. By contrast, the piperidin-1-yl isomer would eliminate the derivatizable amine, while the 2-yl isomer alters the trajectory of the exit vector and may clash with the glycine-rich loop in kinases.

regiochemistry synthetic intermediate structural analog

Purity & QC Specifications for Assay Reproducibility

Commercial sources report purity of ≥95% (Leyan, product ID 2024896) and ≥97% (MolCore, NLT 97%) for the free base, with some vendors offering ISO-certified batches for pharmaceutical R&D and quality control applications . The ZINC database entry (ZINC408241110) indicates no known biological activity for the unmodified scaffold, implying that observed activity in downstream assays will derive from the user's derivatization chemistry rather than from contaminating active impurities [1]. Purity above 97% reduces the risk of confounding single-digit micromolar hits arising from trace impurities, a concern particularly relevant when screening the compound as a 'negative control' scaffold or when using it in high-concentration biochemical assays.

purity quality control reproducibility assay interference

Multi-Target Kinase Potential: CDK, Aurora, IRAK

The 4-(1-methyl-1H-pyrazol-4-yl)pyrimidine core appears across multiple kinase inhibitor patent families and primary papers beyond CDK2, including Aurora A kinase inhibitors (e.g., pyrazolopyrimidinone derivatives showing Aurora A IC₅₀ = 3.0–3.5 μM against HepG2 and MCF-7 cells), IRAK4 inhibitors (BindingDB BDBM50040806, IC₅₀ = 7.5 nM for an elaborated analog), and CDK4/6-selective inhibitors (ACS publication, 2010) [1][2][3]. This target-class multiplexing demonstrates that the scaffold's hinge-binding motif is recognized across the kinome, meaning a single procurement of the core intermediate can feed multiple distinct lead-optimization campaigns in parallel, reducing inventory complexity.

polypharmacology kinase inhibitor patent analysis target multiplexing

4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)pyrimidine: Procurement & Application Scenarios


Kinase Library Synthesis via One-Step Amide Coupling

Purchase the dihydrochloride salt (CAS 2060008-63-9) for direct dissolution in aqueous coupling buffers (e.g., HATU/DIPEA in DMF-water mixtures). React the free piperidine NH with diverse carboxylic acid building blocks to generate a focused kinase library. The scaffold's track record across CDK2 (Ki as low as 1 nM for 2-anilino analogs), CDK12 (IC₅₀ ≈ 50 μM for initial acrylamide conjugates), Aurora A (cellular IC₅₀ ≈ 3 μM for pyrazolopyrimidinone derivatives), and IRAK4 (IC₅₀ = 7.5 nM for optimized analogs) provides a data-backed starting point for multiple hit-finding campaigns [1][2][3].

Negative Control Scaffold for Selectivity Profiling

Employ the underivatized free base (≥97% purity, CAS 2059993-38-1) as a negative control in kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan). Because ZINC and ChEMBL databases report no known activity for the unmodified scaffold, any observed inhibition at concentrations ≤10 μM can be attributed to the pendant derivatization rather than the core scaffold, enabling clean structure-activity relationship (SAR) interpretation in lead optimization [4].

Fragment-Based Discovery: Hinge-Binding Fragment for SPR & X-ray

Deploy the free base as a hinge-binding fragment (MW = 243.31 Da, within fragment rule-of-three space). The pyrimidine N1 and pyrazole N2 atoms are positioned to form the canonical kinase hinge hydrogen bonds, while the piperidine NH provides a solvent-exposed vector for fragment growing. Soaking into CDK2, CDK6, or Aurora A crystals may yield structural information that accelerates fragment-to-lead optimization, building on published co-crystal structures of related 4-(pyrazol-4-yl)pyrimidines bound to CDK6 [5].

Salt Selection & Process Chemistry for Preclinical Formulation

Procure both free base and dihydrochloride forms to conduct a comparative salt screen. Measure kinetic solubility (μM) in FaSSIF/FeSSIF biorelevant media, determine logD₇.₄ via shake-flask, and assess solid-state stability (XRPD, DSC) under accelerated conditions (40°C/75% RH). Data from this screen can inform the choice of counterion for the final API, particularly if the piperidine scaffold is advanced into a lead series requiring GLP toxicology batch production .

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